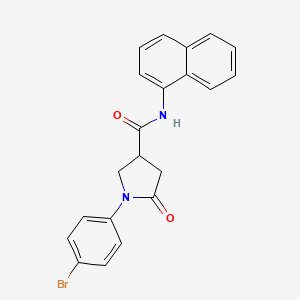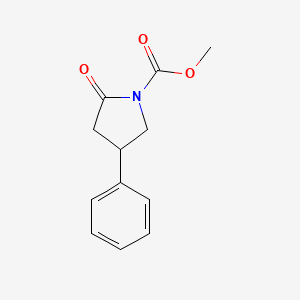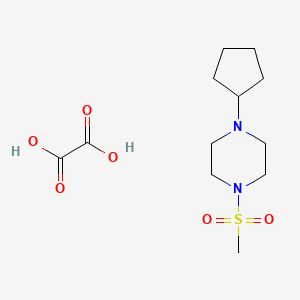
1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide, also known as BPN-15606, is a chemical compound that has gained significant attention in the field of neuroscience research. BPN-15606 is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function, memory, and learning.
Mechanism of Action
1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide is a positive allosteric modulator of the α7 nAChR, which means that it binds to a site on the receptor that is distinct from the acetylcholine binding site and enhances the receptor's response to acetylcholine. This results in increased ion flux through the receptor, which is thought to be responsible for the cognitive-enhancing effects of 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide has been shown to enhance cognitive function, memory, and learning in preclinical studies. It has also been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to have a good safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that it is a selective modulator of the α7 nAChR, which means that it does not interact with other nicotinic receptors or other neurotransmitter systems. This allows for more precise and specific studies of the α7 nAChR and its role in cognitive function. One limitation of using 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide is that it has a relatively low potency, which means that high concentrations may be required to achieve significant effects.
Future Directions
There are several future directions for the study of 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide and its potential therapeutic applications. One direction is to investigate the effects of 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide on cognitive function in clinical trials, particularly in patients with Alzheimer's disease and other neurological disorders. Another direction is to develop more potent and selective modulators of the α7 nAChR, which may have even greater therapeutic potential. Finally, future studies could investigate the long-term effects of 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide on cognitive function and brain function, as well as its potential for abuse or addiction.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the reaction of 4-bromobenzaldehyde with 1-naphthylamine to form 1-(4-bromophenyl)-1-naphthylamine. This compound is then reacted with ethyl chloroformate to form the corresponding carbamate, which is then treated with pyrrolidine to form 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide. The overall yield of this synthesis method is approximately 25%.
Scientific Research Applications
1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of cognitive impairments associated with various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide has been shown to enhance cognitive function, memory, and learning in preclinical studies, making it a promising candidate for the development of novel therapeutics.
properties
IUPAC Name |
1-(4-bromophenyl)-N-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c22-16-8-10-17(11-9-16)24-13-15(12-20(24)25)21(26)23-19-7-3-5-14-4-1-2-6-18(14)19/h1-11,15H,12-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSTZVMLFYLPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5125030.png)
![1,8,8-trimethyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5125031.png)
![ethyl 4-(5-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5125037.png)
![3-[(5-iodo-2-furyl)methylene]-5-(4-methoxyphenyl)-2(3H)-furanone](/img/structure/B5125045.png)


![1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5125073.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5125081.png)
![5-{3-chloro-4-[3-(2-chlorophenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125092.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine](/img/structure/B5125095.png)

![3-{[(2-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5125122.png)